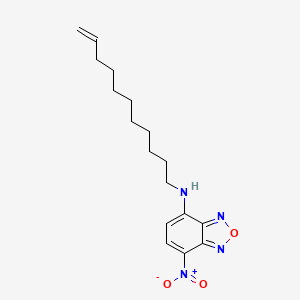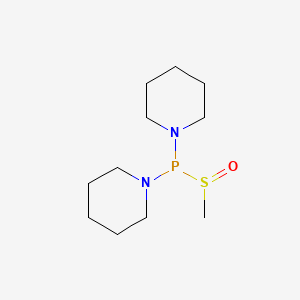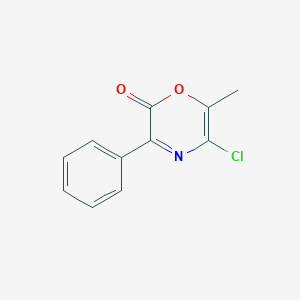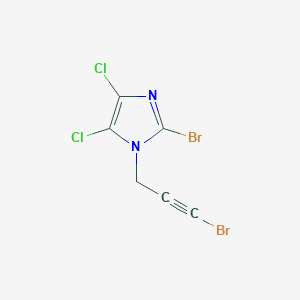
2,2-Diphenylcycloundecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylcycloundecan-1-one is a chemical compound characterized by a cycloundecane ring substituted with two phenyl groups at the 2-position and a ketone functional group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcycloundecan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloundecanone with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups, followed by oxidation to form the ketone. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reagents are chosen to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenylcycloundecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2,2-Diphenylcycloundecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylcycloundecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups may participate in π-π interactions, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2,2-Diphenylcyclohexanone: Similar structure but with a smaller cycloalkane ring.
2,2-Diphenylcyclododecanone: Larger cycloalkane ring, potentially different reactivity and properties.
2,2-Diphenylcyclopentanone: Even smaller ring, distinct chemical behavior.
Uniqueness: 2,2-Diphenylcycloundecan-1-one is unique due to its specific ring size, which influences its chemical reactivity and physical properties. The balance between ring strain and steric hindrance makes it an interesting subject for studying structure-activity relationships.
Propriétés
Numéro CAS |
143101-91-1 |
|---|---|
Formule moléculaire |
C23H28O |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2,2-diphenylcycloundecan-1-one |
InChI |
InChI=1S/C23H28O/c24-22-18-12-4-2-1-3-5-13-19-23(22,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2 |
Clé InChI |
RNQHVBDCJQZEOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(=O)C(CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)
